TAT-cyclo-CLLFVY TFA

HIF-1 inhibition Protein-protein interaction Peptide inhibitor

Choose TAT-cyclo-CLLFVY TFA for its defined, isoform-selective inhibition of HIF-1α/HIF-1β heterodimerization—a mechanism orthogonal to PHD inhibitors or DNA-binding agents. Unlike broad-spectrum HIF modulators, this cyclic peptide targets the PAS-B domain of HIF-1α, sparing HIF-2α, enabling unambiguous dissection of HIF-1-specific transcriptional responses (VEGF, CAIX). The TAT cell-penetrating sequence confers direct intracellular target engagement for live-cell PLA and functional angiogenesis assays. Insist on the TFA salt for validated solubility; non-optimized analogs lack isoform selectivity.

Molecular Formula C127H196F24N42O40S2
Molecular Weight 3471.3 g/mol
Cat. No. B15573273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAT-cyclo-CLLFVY TFA
Molecular FormulaC127H196F24N42O40S2
Molecular Weight3471.3 g/mol
Structural Identifiers
InChIInChI=1S/C111H188N42O24S2.8C2HF3O2/c1-59(2)52-76-97(168)148-79(54-62-22-8-7-9-23-62)99(170)151-86(61(5)6)102(173)149-78(55-63-34-36-64(154)37-35-63)98(169)150-80(100(171)147-77(53-60(3)4)96(167)146-76)58-179-178-57-65(114)87(158)135-56-85(157)136-66(26-14-44-129-106(117)118)88(159)137-67(24-10-12-42-112)89(160)138-68(25-11-13-43-113)90(161)139-69(27-15-45-130-107(119)120)91(162)140-71(29-17-47-132-109(123)124)93(164)143-73(38-40-83(115)155)95(166)142-70(28-16-46-131-108(121)122)92(163)141-72(30-18-48-133-110(125)126)94(165)144-74(31-19-49-134-111(127)128)103(174)153-51-21-33-82(153)104(175)152-50-20-32-81(152)101(172)145-75(105(176)177)39-41-84(116)156;8*3-2(4,5)1(6)7/h7-9,22-23,34-37,59-61,65-82,86,154H,10-21,24-33,38-58,112-114H2,1-6H3,(H2,115,155)(H2,116,156)(H,135,158)(H,136,157)(H,137,159)(H,138,160)(H,139,161)(H,140,162)(H,141,163)(H,142,166)(H,143,164)(H,144,165)(H,145,172)(H,146,167)(H,147,171)(H,148,168)(H,149,173)(H,150,169)(H,151,170)(H,176,177)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)(H4,123,124,132)(H4,125,126,133)(H4,127,128,134);8*(H,6,7)/t65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-;;;;;;;;/m0......../s1
InChIKeyZMYZQJJPYUHKIF-LHXDCGMJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAT-cyclo-CLLFVY TFA: A Selective HIF-1 Dimerization Inhibitor Peptide


TAT-cyclo-CLLFVY TFA is a cyclic peptide conjugate consisting of the HIV TAT cell-penetrating peptide sequence linked to a cyclic hexapeptide (cyclo-CLLFVY). It functions as a selective inhibitor of hypoxia-inducible factor-1 (HIF-1) heterodimerization by disrupting the protein-protein interaction between HIF-1α and HIF-1β [1]. The compound is provided as a trifluoroacetate (TFA) salt to enhance solubility and handling. It is primarily utilized as a research tool in the fields of cancer biology and hypoxia signaling to study HIF-1-mediated transcriptional responses [1].

Why TAT-cyclo-CLLFVY TFA Cannot Be Replaced by Generic HIF-1 Inhibitors


The mechanism of action and selectivity profile of TAT-cyclo-CLLFVY TFA are unique among HIF pathway inhibitors. Unlike small molecule prolyl hydroxylase (PHD) inhibitors (e.g., FG-4592) that broadly stabilize all HIF-α isoforms or DNA-binding agents (e.g., Echinomycin) that block HIF-1 transcriptional activity non-specifically, this cyclic peptide is a direct and selective inhibitor of the HIF-1α/HIF-1β protein-protein interaction [1]. Critically, it demonstrates a defined selectivity for the HIF-1 isoform over the closely related HIF-2 isoform, a distinction not shared by many other HIF inhibitors [1]. Substitution with a structurally similar but non-optimized analog, such as a linear peptide or one lacking the TAT sequence, would result in a loss of functional activity and isoform selectivity, as evidenced by comparative studies with a control peptide [1].

Quantitative Performance Data for TAT-cyclo-CLLFVY TFA


Potency and Specificity for HIF-1α/HIF-1β Interaction Disruption

TAT-cyclo-CLLFVY TFA (reported as P1) inhibits the HIF-1α/HIF-1β protein-protein interaction with an IC50 of 1.3 μM in a recombinant protein assay. In contrast, the control peptide (P2) showed no inhibition at the highest concentration tested (10 μM), confirming that the specific sequence and cyclic structure are essential for activity [1]. This is a direct head-to-head comparison.

HIF-1 inhibition Protein-protein interaction Peptide inhibitor

Selectivity for HIF-1 Over the Closely Related HIF-2 Isoform

TAT-cyclo-CLLFVY TFA (P1) exhibits clear isoform selectivity. It potently inhibits the HIF-1α/HIF-1β interaction but shows no detectable inhibition of the HIF-2α/HIF-1β interaction at concentrations up to 10 μM in the same AlphaScreen assay format [1]. This is a direct comparison against the HIF-2 isoform.

HIF isoform selectivity Hypoxia signaling Cancer biology

Direct Binding Affinity to the HIF-1α PAS-B Domain

The binding interaction between TAT-cyclo-CLLFVY TFA (P1) and its target on HIF-1α was quantified using Isothermal Titration Calorimetry (ITC). The peptide bound to the PAS-B domain of HIF-1α with a dissociation constant (KD) of 124 nM [1]. In contrast, the control peptide (P2) showed no measurable binding to the HIF-1α PAS-B domain [1].

HIF-1 binding Isothermal Titration Calorimetry Peptide-protein interaction

Key Research Applications for TAT-cyclo-CLLFVY TFA


Studying HIF-1-Specific Hypoxia Signaling in Cancer Cells

TAT-cyclo-CLLFVY TFA is an optimal tool for dissecting the specific contribution of the HIF-1 isoform to hypoxic gene expression in vitro. Its demonstrated HIF-1 selectivity over HIF-2 [1] allows researchers to distinguish HIF-1-dependent effects (e.g., on VEGF and CAIX expression) from those mediated by HIF-2, which is critical for understanding the nuanced roles of these factors in tumor progression and angiogenesis [1].

Validating HIF-1α/HIF-1β Dimerization as a Therapeutic Target

This compound serves as a validated chemical probe for investigating the biological consequences of directly disrupting the HIF-1α/HIF-1β protein-protein interaction. Its well-defined mechanism of action (binding to the PAS-B domain of HIF-1α) [1] makes it a valuable positive control in high-throughput screening assays designed to identify novel small molecule inhibitors of HIF-1 dimerization.

Investigating HIF-1 in Angiogenesis and Vascular Biology Models

The compound's ability to inhibit HIF-1-driven VEGF expression and reduce tubularization in hypoxic HUVECs [1] makes it a relevant tool for studying HIF-1's role in angiogenesis. It can be used to model the anti-angiogenic effects of HIF-1 inhibition in endothelial cell assays and to compare outcomes with other anti-angiogenic agents that target different pathways.

Cell Penetrating Peptide (CPP) Conjugate for Intracellular Target Engagement

The fusion of the TAT cell-penetrating peptide sequence to the cyclic inhibitory peptide [1] facilitates cellular uptake, enabling direct intracellular target engagement studies in live cells. This feature makes TAT-cyclo-CLLFVY TFA particularly useful for assays like the in situ proximity ligation assay (PLA), which was used to directly visualize the disruption of endogenous HIF-1 dimers in intact MCF-7 and U2OS cells [1].

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